Cas no 2138049-61-1 (3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride)

3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride
- EN300-1145111
- 2138049-61-1
-
- Inchi: 1S/C10H12Cl2O3S/c1-8-9(11)4-2-5-10(8)15-6-3-7-16(12,13)14/h2,4-5H,3,6-7H2,1H3
- InChI Key: MKPKQVBEYFYRNB-UHFFFAOYSA-N
- SMILES: ClS(CCCOC1C=CC=C(C=1C)Cl)(=O)=O
Computed Properties
- Exact Mass: 281.9884208g/mol
- Monoisotopic Mass: 281.9884208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 51.8Ų
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145111-0.1g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 95% | 0.1g |
$490.0 | 2023-10-25 | |
Enamine | EN300-1145111-0.5g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 95% | 0.5g |
$535.0 | 2023-10-25 | |
Enamine | EN300-1145111-0.05g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 95% | 0.05g |
$468.0 | 2023-10-25 | |
Enamine | EN300-1145111-10.0g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 10g |
$3683.0 | 2023-06-09 | ||
Enamine | EN300-1145111-5.0g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 5g |
$2485.0 | 2023-06-09 | ||
Enamine | EN300-1145111-5g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 95% | 5g |
$1614.0 | 2023-10-25 | |
Enamine | EN300-1145111-10g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 95% | 10g |
$2393.0 | 2023-10-25 | |
Enamine | EN300-1145111-2.5g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 95% | 2.5g |
$1089.0 | 2023-10-25 | |
Enamine | EN300-1145111-1g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 95% | 1g |
$557.0 | 2023-10-25 | |
Enamine | EN300-1145111-1.0g |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
2138049-61-1 | 1g |
$857.0 | 2023-06-09 |
3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride Related Literature
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride
Professional Introduction to Compound with CAS No. 2138049-61-1 and Product Name: 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride
The compound with the CAS number 2138049-61-1 and the product name 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a sulfonyl chloride functional group and a chloro-substituted phenyl ring makes it a versatile intermediate for synthesizing various bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel sulfonamide derivatives, which are known for their broad spectrum of biological activities. The 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride compound serves as an excellent precursor for the synthesis of sulfonamides, which are widely used in the treatment of infectious diseases, inflammation, and metabolic disorders. The chlorine atom in the phenyl ring enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions that are crucial for constructing complex molecular architectures.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. Researchers have been exploring its potential as a building block for designing small-molecule inhibitors that can modulate specific enzymatic pathways involved in diseases such as cancer and diabetes. The sulfonyl chloride moiety is particularly valuable because it can undergo facile reactions with amines to form stable sulfonamides, which are key pharmacophores in many drugs. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
The structural motif of 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride also makes it a promising candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at various positions on the molecule, expanding its pharmacological profile. Recent advances in synthetic methodologies have enabled chemists to achieve higher regioselectivity and yield in these transformations, making this compound an indispensable tool in medicinal chemistry.
Another area where this compound has shown promise is in the development of agrochemicals. The sulfonyl chloride group can be converted into sulfonamides or other derivatives that exhibit herbicidal or fungicidal properties. The presence of the chloro-substituted phenyl ring enhances the lipophilicity of these compounds, improving their absorption and translocation within plants. This has led to interest in using derivatives of 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride as intermediates for novel crop protection agents that are more effective and environmentally friendly.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 3-chloro-2-methylphenol and 1-bromopropane, chemists can employ nucleophilic aromatic substitution followed by sulfonylation to obtain the desired product. The use of palladium catalysts in cross-coupling reactions has further streamlined these processes, allowing for more efficient production at scale. These synthetic strategies align with green chemistry principles by minimizing waste and maximizing atom economy.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential drug candidates derived from 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride. Molecular docking studies have revealed that certain derivatives can bind tightly to biological targets with high affinity. For example, simulations suggest that modifications at the sulfonyl chloride group can enhance binding interactions with protein kinases, which are overexpressed in many cancers. This computational evidence supports experimental efforts to develop novel therapeutics based on this scaffold.
The versatility of this compound is also reflected in its role as a ligand in coordination chemistry. Transition metal complexes derived from its sulfonyl chloride functionality have been explored as catalysts for various organic transformations. For instance, palladium complexes exhibit catalytic activity in cross-coupling reactions, while copper complexes show promise in oxidation processes. These applications underscore the importance of this compound not only as a pharmaceutical intermediate but also as a material science building block.
In conclusion, 3-(3-chloro-2-methylphenoxy)propane-1-sulfonyl chloride (CAS No. 2138049-61-1) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features enable diverse applications across pharmaceuticals, agrochemicals, and material science. As research continues to uncover new methodologies for its functionalization and utilization, this compound is poised to remain at the forefront of innovation in synthetic chemistry and medicinal sciences.
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